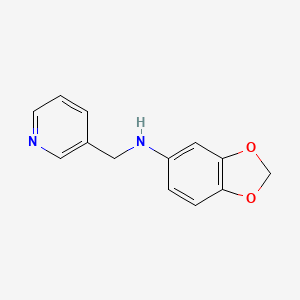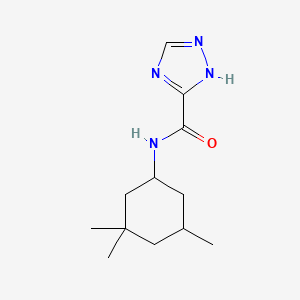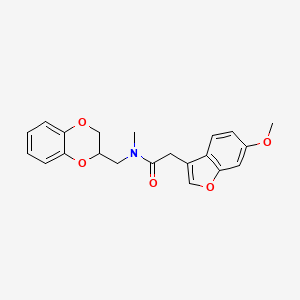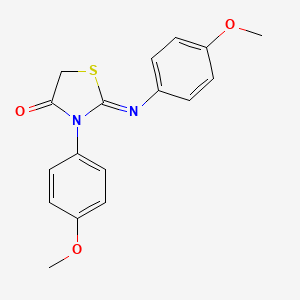![molecular formula C15H15F3N4O4S B1227198 N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B1227198.png)
N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide is a dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research indicates that derivatives of 1,3,4-thiadiazole, a core component of the chemical , exhibit significant anticancer properties. For instance, novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety, closely related to the structure of the compound , have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, showing effectiveness against various cancer cell lines, such as hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer (Ghorab et al., 2016). Similarly, Schiff bases derived from 1,3,4-thiadiazole compounds have displayed significant DNA protective abilities and cytotoxicity on cancer cell lines (Gür et al., 2020).
Antimicrobial and Anti-inflammatory Applications
Some 1,3,4-thiadiazole derivatives have demonstrated notable antimicrobial and anti-inflammatory activities. For example, a series of novel 1,3,4-thiadiazole and triazole derivatives have shown potent urease inhibitory and antioxidant activities (Khan et al., 2010). Additionally, various bis-heterocyclic derivatives containing the thiadiazole unit have been evaluated for antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties (Kumar & Panwar, 2015).
Applications in Photodynamic Therapy
Compounds with a thiadiazole core have also been explored in the context of photodynamic therapy for cancer treatment. A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, which includes thiadiazole units, indicates their potential as Type II photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Herbicidal Activity
Furthermore, thiadiazole derivatives have been found to possess herbicidal activity. A study on the synthesis of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings revealed moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide |
|---|---|
Molekularformel |
C15H15F3N4O4S |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide |
InChI |
InChI=1S/C15H15F3N4O4S/c1-25-8-3-4-9(10(7-8)26-2)19-11(23)5-6-12(24)20-14-22-21-13(27-14)15(16,17)18/h3-4,7H,5-6H2,1-2H3,(H,19,23)(H,20,22,24) |
InChI-Schlüssel |
YVBKAHRBBICCLR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227116.png)
![3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile](/img/structure/B1227117.png)

![5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole](/img/structure/B1227119.png)

![3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1227122.png)
![2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1227124.png)
![9-oxo-N-(1-phenylethyl)-3-bicyclo[3.3.1]nonanecarboxamide](/img/structure/B1227125.png)


![1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B1227129.png)

![2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone](/img/structure/B1227133.png)
